Cas no 1447942-28-0 (4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid)

1447942-28-0 structure
Nome do Produto:4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid
N.o CAS:1447942-28-0
MF:C8H12F2O3
MW:194.175889968872
CID:4600428
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid
- Cyclohexanecarboxylic acid, 4,4-difluoro-1-methoxy-
-
- Inchi: 1S/C8H12F2O3/c1-13-7(6(11)12)2-4-8(9,10)5-3-7/h2-5H2,1H3,(H,11,12)
- Chave InChI: XOQMXORNKWECKC-UHFFFAOYSA-N
- SMILES: C1(OC)(C(O)=O)CCC(F)(F)CC1
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-299805-0.05g |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 95.0% | 0.05g |
$218.0 | 2025-03-19 | |
Enamine | EN300-299805-1.0g |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 95.0% | 1.0g |
$943.0 | 2025-03-19 | |
Enamine | EN300-299805-2.5g |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 95.0% | 2.5g |
$1848.0 | 2025-03-19 | |
1PlusChem | 1P01B5P0-10g |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 95% | 10g |
$5071.00 | 2024-06-20 | |
A2B Chem LLC | AV99412-2.5g |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 95% | 2.5g |
$1981.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00890106-1g |
4,4-Difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 98% | 1g |
¥7573.0 | 2023-02-28 | |
Enamine | EN300-299805-0.25g |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 95.0% | 0.25g |
$466.0 | 2025-03-19 | |
Enamine | EN300-299805-5.0g |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 95.0% | 5.0g |
$2732.0 | 2025-03-19 | |
Enamine | EN300-299805-0.5g |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 95.0% | 0.5g |
$735.0 | 2025-03-19 | |
Enamine | EN300-299805-0.1g |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid |
1447942-28-0 | 95.0% | 0.1g |
$326.0 | 2025-03-19 |
4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid Literatura Relacionada
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
1447942-28-0 (4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid) Produtos relacionados
- 1805096-47-2(3-Amino-5-chloro-2-(trifluoromethoxy)benzoic acid)
- 2228149-88-8(4-amino-3-4-(dimethylamino)-3-fluorophenylbutanoic acid)
- 2138337-38-7(4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol)
- 202982-65-8(4-Chloro-2-fluorocinnamic acid)
- 1260626-73-0(N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)
- 831189-43-6(4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol)
- 1277174-64-7(N-(4-{[(1Z)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]amino}phenyl)acetamide)
- 1211483-87-2(3,3'-Tricyclo3.3.1.1~3,7~decane-1,3-diylbis(6-methoxybenzoic acid))
- 2228398-94-3(tert-butyl N-2-(4-chlorothiophen-2-yl)-1-oxopropan-2-ylcarbamate)
- 1805747-72-1(2-(2-Cyanoethyl)-4-methylbenzoic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1447942-28-0)4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid

Pureza:99%
Quantidade:1g
Preço ($):910.0